molecular formula C14H20ClNO6 B5209236 N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid

N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid

Cat. No.: B5209236
M. Wt: 333.76 g/mol
InChI Key: MZRLJMYFZKHQJX-UHFFFAOYSA-N
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Description

N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a chloro-substituted phenoxy group, an ethyl linkage, and a methoxyethanamine moiety, combined with oxalic acid. Its multifaceted structure allows it to participate in a variety of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methoxyethanamine typically involves several steps:

    Starting Materials: The synthesis begins with 2-chloro-4-methylphenol and 2-methoxyethanamine.

    Etherification: The phenol group undergoes etherification with 2-chloroethylamine under basic conditions to form the intermediate 2-(2-chloro-4-methylphenoxy)ethylamine.

    Amine Alkylation: The intermediate is then reacted with 2-methoxyethanol in the presence of a suitable catalyst to yield N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methoxyethanamine.

    Oxalic Acid Addition: Finally, the product is treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:

    Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to ensure efficient reactions.

    Catalysts: Using catalysts to accelerate reaction rates and improve selectivity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methoxyethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the nitro or carbonyl groups to amines or alcohols.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Sodium iodide (NaI), potassium fluoride (KF).

Major Products

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Amines and alcohols.

    Substitution Products: Compounds with different halogen or functional group substitutions.

Scientific Research Applications

N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methoxyethanamine has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methoxyethanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways: It can influence biochemical pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-thiophenecarboxamide: Similar structure with a thiophene ring.

    N-(2-chloro-4-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide: Contains an acetamide group instead of an ethanamine moiety.

Uniqueness

N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methoxyethanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO2.C2H2O4/c1-10-3-4-12(11(13)9-10)16-8-6-14-5-7-15-2;3-1(4)2(5)6/h3-4,9,14H,5-8H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRLJMYFZKHQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCNCCOC)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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